(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid, also known by its CAS number 1335762-06-5, is a synthetic amino acid derivative. This compound features a propanoic acid backbone with an amino group and a substituted phenyl ring that includes two fluorine atoms and a methoxy group. Its molecular formula is CHFN O, and it has a molecular weight of 231.20 g/mol . The compound is classified as an amino acid and is of interest in pharmaceutical research due to its potential biological activities.
The synthesis of (3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid can be achieved through various chemical reactions, typically involving the modification of existing amino acids or the introduction of functional groups onto a phenyl ring. While specific synthetic pathways are not detailed in the available literature, common methods for synthesizing similar compounds include:
Technical details regarding specific reagents and conditions would require access to proprietary synthesis protocols or detailed laboratory reports.
The molecular structure of (3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid consists of:
The compound's structural representation can be described using SMILES notation: CC(C(=O)O)(C1=C(C=C(C=C1OC)F)F)N, which illustrates its connectivity and functional groups .
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid may participate in various chemical reactions typical for amino acids and aromatic compounds:
Technical details on reaction conditions such as temperature, solvents, and catalysts would depend on the specific reaction pathway chosen.
While specific physical properties such as boiling point are not provided in the available sources, general characteristics can be inferred:
The compound is expected to exhibit typical reactivity associated with amino acids:
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid has potential applications in scientific research, particularly in:
The specific applications will depend on ongoing research findings and the compound's interaction profiles within biological systems .
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1